molecular formula C9H9N3O2 B563488 2-ethyl-4-nitro-1H-benzo[d]imidazole CAS No. 101236-92-4

2-ethyl-4-nitro-1H-benzo[d]imidazole

Cat. No.: B563488
CAS No.: 101236-92-4
M. Wt: 191.19
InChI Key: RBMSXLGNJDFTIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-4-nitro-1H-benzo[d]imidazole (CAS 101236-92-4) is a nitro-substituted benzimidazole derivative with a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol . The benzimidazole scaffold is a privileged structure in medicinal chemistry and drug discovery, known for its wide range of therapeutic potential . Molecules containing the benzimidazole pharmacophore are frequently investigated for antimicrobial activities, including against resistant pathogens like Staphylococcus aureus and Mycobacterium smegmatis , as well as for antifungal and antioxidant properties . The specific nitro and ethyl substitutions on the benzimidazole core are modifications that researchers utilize to explore structure-activity relationships and optimize interactions with biological targets such as bacterial cell division proteins (FtsZ) or essential enzymes . As such, this compound serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules in the development of novel bioactive agents . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

101236-92-4

Molecular Formula

C9H9N3O2

Molecular Weight

191.19

IUPAC Name

2-ethyl-4-nitro-1H-benzimidazole

InChI

InChI=1S/C9H9N3O2/c1-2-8-10-6-4-3-5-7(12(13)14)9(6)11-8/h3-5H,2H2,1H3,(H,10,11)

InChI Key

RBMSXLGNJDFTIO-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1)C=CC=C2[N+](=O)[O-]

Synonyms

1H-Benzimidazole,2-ethyl-4-nitro-(9CI)

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial effects of benzo[d]imidazole derivatives, including 2-ethyl-4-nitro-1H-benzo[d]imidazole. It has been investigated for its potential as an antibacterial agent against various pathogens. The nitro group at the 4-position is crucial for enhancing the compound's activity against Gram-positive bacteria, making it a candidate for further development as an antibiotic .

Inhibition of Enzymatic Activity

The compound has shown promise as a selective inhibitor of certain enzymes, particularly dCTPase. In a study examining structure-activity relationships, this compound was found to exhibit significant inhibition of dCTPase activity, which is vital for nucleotide metabolism in cells. This property suggests potential applications in cancer therapy by targeting rapidly dividing cells that rely on dCTP for DNA synthesis .

Cancer Therapy

The ability of this compound to inhibit key enzymes involved in nucleotide metabolism positions it as a potential therapeutic agent in oncology. Its selective inhibition of dCTPase could be harnessed to develop novel cancer treatments that specifically target tumor cells while minimizing effects on normal cells .

Antiviral Activity

Emerging research indicates that compounds containing the benzo[d]imidazole scaffold may possess antiviral properties. The structural features of this compound may allow it to interfere with viral replication processes, although further studies are needed to elucidate its efficacy against specific viruses .

Material Science Applications

In addition to its biological applications, this compound has been explored for use in material science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties make it suitable for incorporation into OLED materials. Its ability to emit light when excited by electrical energy can be harnessed in display technologies .
  • Polymer Chemistry : The incorporation of benzo[d]imidazole derivatives into polymer matrices has been investigated to enhance the thermal stability and mechanical properties of polymers, making them suitable for advanced engineering applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

Key Observations :

  • However, fused benzimidazole systems may enhance stability and target affinity.
  • Fluorophenyl substituents (e.g., in ) enhance metabolic stability via reduced cytochrome P450 interactions .
  • Hybrid Molecules : Triazole-thiazole hybrids () exhibit enhanced antibacterial activity, attributed to synergistic interactions with microbial enzymes .

Physicochemical and Pharmacological Properties

Table 3: Comparative Physicochemical Data
Compound Name Melting Point (°C) logP (Predicted) Solubility (mg/mL)
2-Ethyl-4-nitro-1H-benzo[d]imidazole 2.1 (estimated) Low (aqueous)
9c () 180–182 3.8 Moderate (DMSO)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 2.9 High (ethanol)

Pharmacological Insights :

  • Antimicrobial Activity : Triazole-containing derivatives () show superior activity against Gram-positive bacteria (MIC: 2–8 µg/mL) compared to nitroimidazoles .
  • Metabolic Stability : Fluorinated analogs () exhibit prolonged half-lives (>4 h in hepatocyte assays) due to resistance to oxidative metabolism .

Q & A

Q. What are the optimized synthetic routes for 2-ethyl-4-nitro-1H-benzo[d]imidazole, and how do reaction conditions influence yield?

The synthesis of benzimidazole derivatives often employs click chemistry for high efficiency. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method, achieving yields up to 98% under optimized conditions. Key parameters include:

  • Catalyst system : CuSO₄·7H₂O (5 mol%) and sodium ascorbate (10 mol%) in a t-BuOH:H₂O (1:3) solvent system .
  • Reaction time : 2–4 hours at room temperature (RT) (Table 2 in ).
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) on benzyl azides enhance reactivity.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • ¹H/¹³C NMR : Key for confirming regioselectivity and substituent positions. For example, aromatic protons in nitro-substituted derivatives appear as doublets at δ 7.49–7.69 ppm (¹H NMR, DMSO-d₆) .
  • LC-MS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 320.19 ) and purity .
  • X-ray crystallography (via SHELX software): Resolves crystal packing and hydrogen-bonding networks in derivatives .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

DFT studies using B3LYP/6-31G(d,p) or hybrid functionals (e.g., Becke’s exact exchange) model:

  • HOMO-LUMO gaps : Correlate with experimental redox potentials (e.g., nitro group reduces HOMO energy by ~1.2 eV) .
  • Charge distribution : Nitro groups induce electron deficiency, enhancing electrophilic reactivity (validated via Mulliken charges) .
  • Thermochemical accuracy : B3LYP predicts atomization energies with <3 kcal/mol deviation from experimental data .

Q. How do structural modifications (e.g., nitro group position) affect bioactivity in benzimidazole derivatives?

  • Antimicrobial activity : Derivatives with para-nitro substituents exhibit lower MIC values (e.g., 15.62 µg/mL against E. coli) due to enhanced membrane permeability .
  • EGFR inhibition : Molecular docking (AutoDock Vina) shows nitro groups form hydrogen bonds with Lys745 (ΔG = −9.2 kcal/mol ), critical for kinase inhibition .
  • ADMET profiles : Nitro derivatives show moderate hepatotoxicity risk (AMES test) but favorable BBB permeability (Table 6 in ).

Q. How can researchers resolve discrepancies between computational predictions and experimental data (e.g., reaction yields or binding affinities)?

  • Validation strategies :
    • Compare DFT-calculated reaction pathways (activation energies) with kinetic data (e.g., Arrhenius plots) .
    • Use molecular dynamics (MD) simulations to assess protein-ligand stability in docking studies (RMSD <2 Å over 100 ns) .
    • Cross-reference crystallographic data (SHELXL-refined structures) with computed electrostatic potential maps .
  • Error sources : Solvent effects in DFT (e.g., PCM vs. SMD models) and crystal lattice distortions in XRD .

Methodological Recommendations

  • Synthetic optimization : Prioritize CuAAC for scalability and use TLC (silica gel G) to monitor reaction progress .
  • Computational workflows : Combine Gaussian (DFT), GROMACS (MD), and PyMOL (visualization) for multi-scale modeling .
  • Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate substituent effects with bioactivity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.